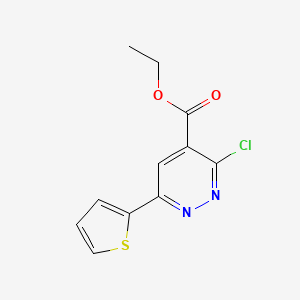

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate

Beschreibung

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a thiophene substituent at position 6 and a chlorine atom at position 3 of the pyridazine ring.

Eigenschaften

IUPAC Name |

ethyl 3-chloro-6-thiophen-2-ylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)7-6-8(13-14-10(7)12)9-4-3-5-17-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYHFJUOOLHHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of pyridazine compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A notable study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

2. Anticancer Potential

Research has indicated that pyridazine derivatives, including this compound, can inhibit cancer cell proliferation. In one study, this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 7.2 |

Agricultural Applications

1. Pesticidal Activity

The compound has been explored for its pesticidal properties, particularly against phytopathogenic fungi and insects. Its structural features allow it to act as a fungicide and insecticide. Laboratory tests have shown effective control of Fusarium species which are known to affect crops like wheat and corn.

| Pathogen/Insect | Effective Concentration (ppm) |

|---|---|

| Fusarium graminearum | 100 |

| Aphids | 200 |

Wirkmechanismus

The mechanism by which Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate are best understood through comparison with closely related pyridazine derivatives. Below is a detailed analysis supported by a comparative table and research findings.

Table 1: Key Structural and Functional Comparisons

*Similarity scores derived from structural alignment algorithms (0 = dissimilar, 1 = identical) .

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl analog (CAS 220287-28-5) exhibited significant central nervous system (CNS) activity in preclinical studies, likely due to its lipophilic chloro group enhancing blood-brain barrier penetration . The thiophen-2-yl substituent in the target compound may offer unique pharmacological advantages.

Electronic and Solubility Profiles :

- Phenyl and chlorophenyl analogs are more lipophilic than the thiophene derivative, which could limit aqueous solubility. The 2-methoxyphenyl variant (CAS 2097977-78-9) addresses this partially via its methoxy group, though steric effects may reduce binding efficiency .

- The 3,6-dichloro derivatives (e.g., CAS 34127-22-5) are highly reactive, making them preferred intermediates for further functionalization .

Synthetic Utility :

- Compounds like Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate are synthesized via cyclization with hydrazines, a method adaptable to the thiophene analog by substituting thiophen-2-yl boronic acids in Suzuki couplings .

Biologische Aktivität

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate (CAS: 2098092-26-1) is a compound that has shown promise in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H8ClN2O2S

- Molecular Weight : 250.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can lead to various pharmacological effects:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase. This inhibition enhances cholinergic signaling, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal activity .

- Antiviral Potential : Research indicates that derivatives of pyridazine compounds can possess antiviral properties. Although specific data on this compound is limited, related compounds have shown activity against viral pathogens, suggesting potential applications in antiviral therapy .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Case Studies and Research Findings

-

In Vitro Antimicrobial Evaluation :

A study evaluated several derivatives of pyridazine for their antimicrobial properties. This compound was included in this evaluation, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's MIC values ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy . -

Neuroprotective Effects :

Research into the neuroprotective effects of similar compounds suggests that Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine derivatives may offer therapeutic benefits in neurodegenerative diseases by modulating cholinergic signaling pathways. -

Antiviral Studies :

Related studies on pyridazine derivatives have indicated potential antiviral activities against influenza viruses and other pathogens, highlighting the need for further exploration into the antiviral efficacy of this compound .

Vorbereitungsmethoden

Pyridazine Core Formation and Functionalization

Pyridazine derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. Subsequent selective halogenation (chlorination) at the 3-position can be achieved using reagents such as N-chlorosuccinimide or phosphorus oxychloride under controlled conditions.

Introduction of the Thiophen-2-yl Group

The attachment of the thiophene moiety at the 6-position of the pyridazine ring is often accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using thiophen-2-yl boronic acids or stannanes as coupling partners. Alternatively, direct electrophilic substitution on a suitably activated pyridazine intermediate may be employed.

Esterification to Form Ethyl Carboxylate

The carboxylate ester at the 4-position is generally introduced via esterification of the corresponding carboxylic acid or acid chloride intermediate with ethanol, often catalyzed by acid catalysts or using ethyl chloroacetate in the presence of base.

Detailed Synthetic Route Example (Adapted from Related Pyridazine and Thiophene Chemistry)

Based on analogous syntheses reported for similar compounds (e.g., ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate and thieno-pyridine derivatives), a plausible synthetic sequence is:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-6-bromopyridazine-4-carboxylate intermediate | Halogenation of pyridazine precursor using N-chlorosuccinimide or POCl3 | Controlled temperature to avoid over-chlorination |

| 2 | Suzuki coupling of 6-bromo intermediate with thiophen-2-yl boronic acid | Pd(PPh3)4 catalyst, base (K2CO3), solvent (DMF or dioxane), 80–100°C | Efficient C–C bond formation |

| 3 | Esterification of carboxylic acid to ethyl ester | Ethanol, acid catalyst (H2SO4 or HCl), reflux | Conventional Fischer esterification |

| 4 | Purification | Recrystallization or chromatography | To isolate pure this compound |

This route aligns with standard heterocyclic synthesis protocols and is supported by literature on pyridazine carboxylates and thiophene derivatives.

Research Findings and Analytical Data

Reaction Yields and Purity

- The Suzuki coupling step typically provides moderate to high yields (~60–85%) depending on catalyst loading and reaction time.

- Esterification yields are generally high (>80%) under optimized reflux conditions.

- Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields analytically pure compounds.

Spectroscopic Characterization

- IR spectroscopy confirms ester carbonyl (C=O) absorption near 1735 cm⁻¹.

- ^1H-NMR shows characteristic ethyl ester signals: triplet at ~1.3 ppm (CH3), quartet at ~4.3 ppm (CH2).

- Aromatic protons from the pyridazine and thiophene rings appear between 7.0–8.5 ppm.

- Mass spectrometry confirms molecular ion consistent with the molecular formula.

Comparative Table of Preparation Parameters

| Parameter | Method/Condition | Outcome/Notes |

|---|---|---|

| Halogenation reagent | N-chlorosuccinimide or POCl3 | Selective chlorination at 3-position |

| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Effective for thiophene coupling |

| Base for coupling | K2CO3 or Na2CO3 | Facilitates boronic acid activation |

| Solvent for coupling | DMF, dioxane, or toluene | High boiling point solvents preferred |

| Esterification catalyst | H2SO4 or HCl | Promotes ester formation |

| Temperature | 80–100°C for coupling; reflux for esterification | Optimized for reaction completion |

| Purification | Recrystallization or chromatography | Ensures high purity |

Additional Notes and Considerations

- The use of palladium catalysts requires careful handling and removal of residual metals from final products.

- Alternative methods such as direct C–H activation for thiophene installation are under research but less common for this compound.

- Safety precautions are necessary during halogenation steps due to corrosive reagents.

- No direct industrial-scale processes for this compound were found, but related processes emphasize minimizing chromatographic purification to improve scalability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate, and how can its purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of thiophene-containing precursors with pyridazine intermediates. Key steps include halogenation (e.g., chlorination at the 3-position) and esterification. To optimize purity, use column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization in ethanol or methanol is advised .

- Characterization : Confirm identity using NMR (¹H/¹³C), IR (to verify ester and C-Cl bonds), and high-resolution mass spectrometry (HRMS). Purity ≥95% is achievable with these methods .

Q. How can the structural and thermal stability of this compound be assessed under varying experimental conditions?

- Structural Stability : Perform variable-temperature NMR studies in DMSO-d₆ or CDCl₃ to detect conformational changes. Monitor for decomposition via LC-MS over 24–72 hours in solvents like DMF or aqueous buffers (pH 4–9).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. For example, a melting point >150°C (with DSC) suggests robustness in high-temperature reactions .

Advanced Research Questions

Q. What strategies are effective for modifying the thiophene and pyridazine moieties to enhance biological activity or solubility?

- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene ring to increase electrophilicity. Alternatively, replace thiophene with furan or selenophene to study π-π stacking interactions in target binding .

- Pyridazine Functionalization : Substitute the 3-chloro group with amino or hydroxyl groups via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., 80–100°C in DMF with K₂CO₃) to balance yield and selectivity .

- Solubility Enhancement : Synthesize carboxylate salts (e.g., sodium or potassium) by hydrolyzing the ethyl ester under basic conditions (NaOH/EtOH, reflux) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or phosphatases)?

- In Silico Approaches : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities against enzyme active sites. Focus on the pyridazine ring’s electrostatic interactions and the thiophene’s hydrophobic contacts.

- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm activity.

- Meta-Analysis : Compare literature data using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay pH or co-solvent effects (e.g., DMSO tolerance <1%) .

Methodological Considerations

Q. What are the best practices for characterizing reaction intermediates during multi-step synthesis?

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., acyl chlorides or thiophene adducts).

- Isolation Techniques : Employ flash chromatography for air-sensitive intermediates. For unstable species, characterize via low-temperature NMR (−40°C in CD₂Cl₂) .

Q. How can researchers address low yields in the chlorination step of pyridazine derivatives?

- Catalyst Optimization : Test Lewis acids (e.g., FeCl₃ or AlCl₃) in dichloromethane at 0–25°C. For regioselective chlorination, use N-chlorosuccinimide (NCS) with radical initiators (AIBN) under UV light .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.